molecular formula C10H10N2O3 B14165575 2-(2-Nitrophenyl)-5,6-dihydro-4h-1,3-oxazine CAS No. 90915-72-3

2-(2-Nitrophenyl)-5,6-dihydro-4h-1,3-oxazine

Cat. No.: B14165575
CAS No.: 90915-72-3
M. Wt: 206.20 g/mol
InChI Key: SVLMVEXFFAVEMR-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-5,6-dihydro-4h-1,3-oxazine is an organic compound that belongs to the class of oxazines This compound is characterized by the presence of a nitrophenyl group attached to a dihydro-oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-5,6-dihydro-4h-1,3-oxazine typically involves the reaction of 2-nitrobenzaldehyde with an appropriate amine under acidic or basic conditions. One common method involves the condensation of 2-nitrobenzaldehyde with ethanolamine in the presence of an acid catalyst to form the desired oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of catalysts and solvents can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-5,6-dihydro-4h-1,3-oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Nitrophenyl)-5,6-dihydro-4h-1,3-oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-5,6-dihydro-4h-1,3-oxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrophenylacetic acid
  • 2-Nitrophenyl-beta-D-galactopyranoside
  • 2-Nitrophenyl selenocyanate
  • 2-Nitrophenol

Uniqueness

2-(2-Nitrophenyl)-5,6-dihydro-4h-1,3-oxazine is unique due to its oxazine ring structure, which imparts distinct chemical properties compared to other nitrophenyl derivatives. This structural feature allows it to participate in specific reactions and exhibit unique biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

90915-72-3

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-(2-nitrophenyl)-5,6-dihydro-4H-1,3-oxazine

InChI

InChI=1S/C10H10N2O3/c13-12(14)9-5-2-1-4-8(9)10-11-6-3-7-15-10/h1-2,4-5H,3,6-7H2

InChI Key

SVLMVEXFFAVEMR-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(OC1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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